2-(7-Methylnaphthalen-1-yl)acetic acid
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Overview
Description
2-(7-Methylnaphthalen-1-yl)acetic acid is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has a naphthalene ring substituted with a methyl group at the 7th position and an acetic acid moiety at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 7-methylnaphthalene with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methylnaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-(7-Methylnaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(7-Methylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but with the acetic acid moiety at the 1st position of the naphthalene ring.
2-Naphthaleneacetic acid: Similar but with the acetic acid moiety at the 2nd position of the naphthalene ring.
Naphthalene-1-acetic acid: Another derivative with the acetic acid moiety at the 1st position.
Uniqueness
2-(7-Methylnaphthalen-1-yl)acetic acid is unique due to the presence of a methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and other applications .
Properties
CAS No. |
56137-91-8 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(7-methylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-10-3-2-4-11(8-13(14)15)12(10)7-9/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
QUDLOWBMTFLAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2CC(=O)O)C=C1 |
Origin of Product |
United States |
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